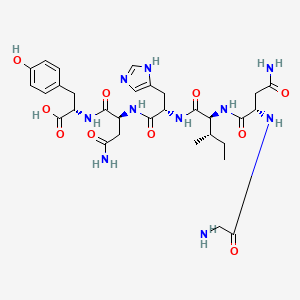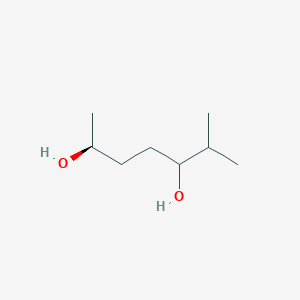
(2S)-6-Methylheptane-2,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-Methylheptane-2,5-diol is an organic compound with the molecular formula C8H18O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a specific spatial arrangement that makes it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Methylheptane-2,5-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 6-methylheptan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2S)-6-Methylheptane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride.
科学研究应用
(2S)-6-Methylheptane-2,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism by which (2S)-6-Methylheptane-2,5-diol exerts its effects depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various metabolic processes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound’s chiral nature also allows it to interact selectively with other chiral molecules, enhancing its specificity and efficacy in certain applications.
相似化合物的比较
Similar Compounds
(2R)-6-Methylheptane-2,5-diol: The enantiomer of (2S)-6-Methylheptane-2,5-diol, with similar chemical properties but different optical activity.
6-Methylheptane-2,5-dione: An oxidized form of the compound, lacking hydroxyl groups.
6-Methylheptanoic acid: A carboxylic acid derivative formed through oxidation.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct optical properties and reactivity. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
820247-85-6 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
(2S)-6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3/t7-,8?/m0/s1 |
InChI 键 |
MFBMFHMAWZBOEZ-JAMMHHFISA-N |
手性 SMILES |
C[C@@H](CCC(C(C)C)O)O |
规范 SMILES |
CC(C)C(CCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
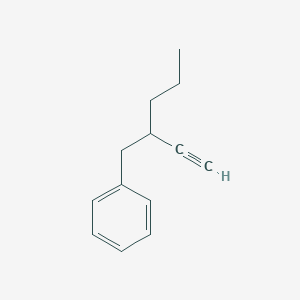
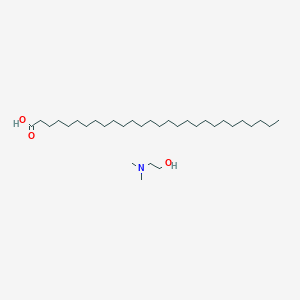
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
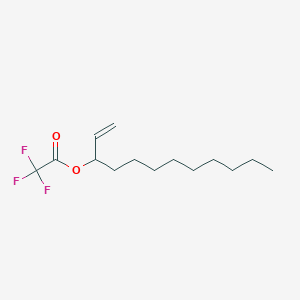
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
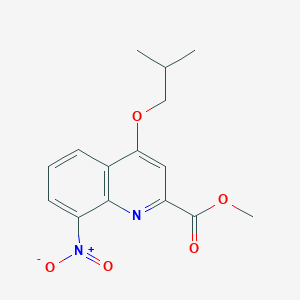
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
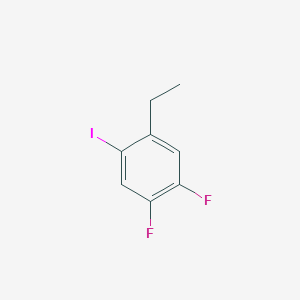
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
